3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine motifs are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . In one method, 5-benzylidene-thiazolidine-2,4-dione derivatives were synthesized by Knoevenagel condensations of thiazolidine-2,4-dione with some aromatic aldehydes, under microwave irradiation .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Scientific Research Applications
Synthesis and Anticancer Activity
Thiazolidinediones, through various synthetic pathways, have been explored for their anticancer activity. One study demonstrated the synthesis of N-substituted indole derivatives, revealing their potential in inhibiting the topoisomerase-I enzyme, which is crucial for DNA replication and thus, could be effective against certain cancer cells, such as the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazolidinedione derivatives that exhibited significant antimicrobial and antifungal activities. For instance, compounds synthesized through Knoevenagel condensation showed good activity against gram-positive bacteria and exhibited excellent antifungal properties against Aspergillus niger and A. flavus (Prakash et al., 2011). Another study described the synthesis of new pyrazolyl-2, 4-thiazolidinediones, emphasizing their antibacterial and antifungal activities, particularly against Gram-positive bacteria and various fungi, highlighting the diverse biological activities of thiazolidinedione derivatives (Aneja et al., 2011).
Antidiabetic Potential
The antidiabetic properties of thiazolidine-2,4-dione derivatives have been a significant area of research. Some studies have focused on synthesizing novel derivatives to explore their potential as antidiabetic agents. These derivatives have been tested for their ability to reduce blood glucose levels, with promising results indicating their utility in managing diabetes (Kadium et al., 2022).
Molecular Design and Hypoglycemic Activity
The molecular design involving thiazolidine-2,4-diones has led to the synthesis of compounds with hypoglycemic activity, aiming at the development of new therapeutic agents for diabetes. By evaluating these compounds in vivo, researchers have identified several with significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic models, paving the way for further clinical studies (Oguchi et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA . This enzyme plays a crucial role in DNA replication and transcription .
Mode of Action
The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death . Moreover, the thiazolidinedione moiety of the compound can prevent biofilm formation, thereby inhibiting the development of bacterial communities .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability, half-life, potential for drug interactions, and other pharmacokinetic parameters .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . This dual action makes it a potentially effective antimicrobial agent .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These data provide useful information for designing next-generation drug candidates .
Biochemical Analysis
Biochemical Properties
The compound interacts with PTP1B, an intracellular protein tyrosine phosphatase involved in cellular signal transduction . All synthesized compounds showed potential PTP1B inhibitory activity . The most active compound can improve insulin resistance, reduce blood glucose in diabetic mice, and improve their glucose tolerance and abnormal blood lipids .
Cellular Effects
In HepG2 cells, treatment with the compound can alleviate palmitic acid-induced insulin resistance by upregulating the expression of phosphorylated insulin receptor substrate and protein kinase B . In vivo, oral administration of the compound can reduce fasting blood glucose levels and improve glucose tolerance and blood glucose levels .
Molecular Mechanism
The compound acts as a reversible, non-competitive inhibitor of PTP1B . Circular dichroism spectroscopy and molecular docking were used to analyze the binding interactions between the compound and PTP1B .
Temporal Effects in Laboratory Settings
The compound has shown potential PTP1B inhibitory activity, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the compound has shown to reduce fasting blood glucose levels and improve glucose tolerance and blood glucose levels
Metabolic Pathways
The compound is involved in the insulin signaling pathway by inhibiting PTP1B, a negative regulator of this pathway
Properties
IUPAC Name |
3-[1-(4-propylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-13-4-6-14(7-5-13)17(22)19-10-8-15(9-11-19)20-16(21)12-24-18(20)23/h4-7,15H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTTWODWTQJSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.